molecular formula C12H16Br2O B13642304 1-Bromo-3-(2-bromo-1-(sec-butoxy)ethyl)benzene

1-Bromo-3-(2-bromo-1-(sec-butoxy)ethyl)benzene

Cat. No.: B13642304
M. Wt: 336.06 g/mol
InChI Key: NNVRIKRVDZIZAC-UHFFFAOYSA-N
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Description

1-Bromo-3-(2-bromo-1-(sec-butoxy)ethyl)benzene is an organic compound that belongs to the class of aromatic bromides It is characterized by the presence of a benzene ring substituted with bromine atoms and a sec-butoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-(2-bromo-1-(sec-butoxy)ethyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 3-(2-bromo-1-(sec-butoxy)ethyl)benzene using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is usually carried out in the presence of a catalyst such as iron(III) bromide or aluminum bromide to facilitate the formation of the bromonium ion intermediate .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available benzene derivatives.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(2-bromo-1-(sec-butoxy)ethyl)benzene involves its interaction with nucleophiles or electrophiles, leading to the formation of various intermediates and products. The bromine atoms act as leaving groups in substitution reactions, while the benzene ring can participate in electrophilic aromatic substitution . The sec-butoxyethyl group can influence the reactivity and selectivity of the compound in different reactions .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-(2-bromo-1-(sec-butoxy)ethyl)benzene
  • 1-Bromo-4-(2-bromo-1-(sec-butoxy)ethyl)benzene
  • 1-Chloro-3-(2-chloro-1-(sec-butoxy)ethyl)benzene

Uniqueness

1-Bromo-3-(2-bromo-1-(sec-butoxy)ethyl)benzene is unique due to the specific positioning of the bromine atoms and the sec-butoxyethyl group on the benzene ring. This unique structure imparts distinct reactivity and selectivity in chemical reactions compared to its analogs .

Properties

Molecular Formula

C12H16Br2O

Molecular Weight

336.06 g/mol

IUPAC Name

1-bromo-3-(2-bromo-1-butan-2-yloxyethyl)benzene

InChI

InChI=1S/C12H16Br2O/c1-3-9(2)15-12(8-13)10-5-4-6-11(14)7-10/h4-7,9,12H,3,8H2,1-2H3

InChI Key

NNVRIKRVDZIZAC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC(CBr)C1=CC(=CC=C1)Br

Origin of Product

United States

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